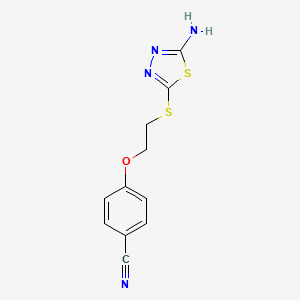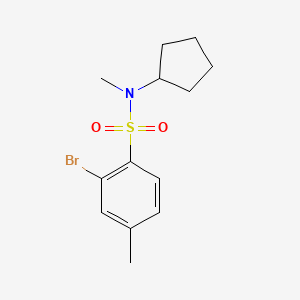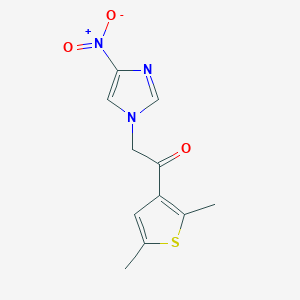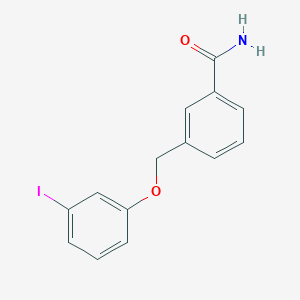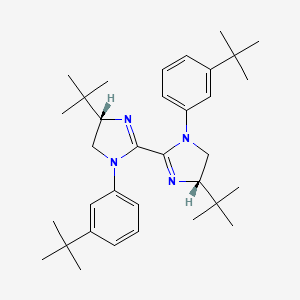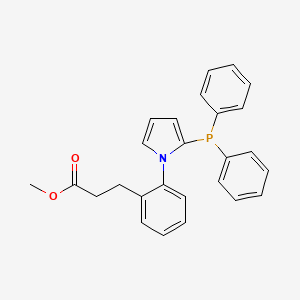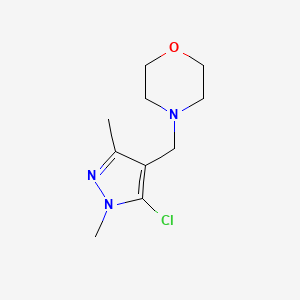
4-((5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyrazole and morpholine, featuring a chloro-substituted pyrazole ring attached to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine typically involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by the reaction with morpholine. The process can be summarized as follows:
Chlorination of 1,3-dimethyl-5-pyrazolone:
Reaction with morpholine: The chlorinated pyrazole is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazole derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-Chloro-1,3-dimethylpyrazole
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzene
- 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)pyridine
Uniqueness
The uniqueness of 4-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)morpholine lies in its combination of a chloro-substituted pyrazole ring and a morpholine moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16ClN3O |
|---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
4-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]morpholine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-9(10(11)13(2)12-8)7-14-3-5-15-6-4-14/h3-7H2,1-2H3 |
InChI Key |
LEKBAWQTFCYLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN2CCOCC2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


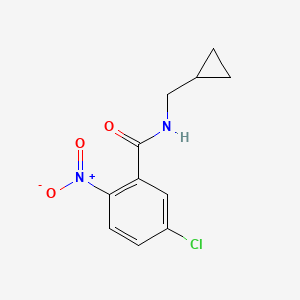
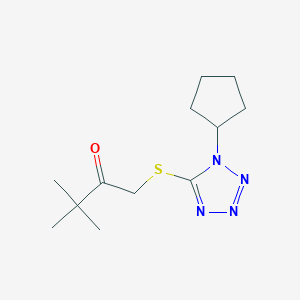
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
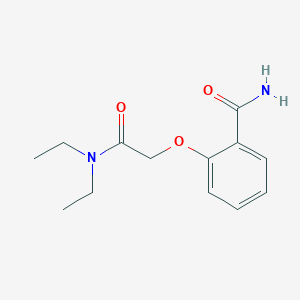
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)

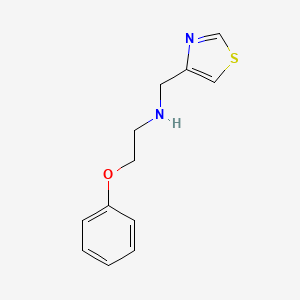
![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
